

Spectroscopic data of 3-(Difluoromethoxy)phenylacetonitrile

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Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1363472

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An In-depth Technical Guide to the Spectroscopic Profile of **3-(Difluoromethoxy)phenylacetonitrile**

Abstract

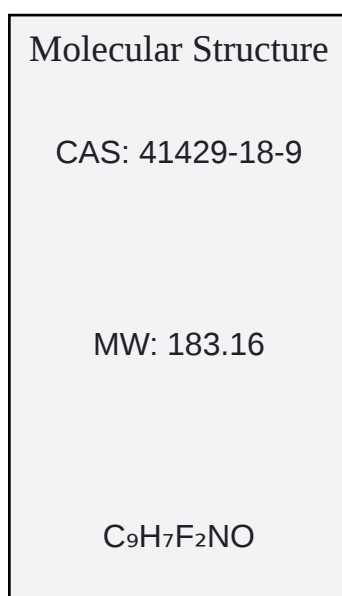
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of **3-(Difluoromethoxy)phenylacetonitrile** (CAS No. 41429-18-9, Molecular Formula: $C_9H_7F_2NO$, Molecular Weight: 183.16 g/mol)^{[1][2][3]}. As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical basis, standard operating procedures, and detailed interpretation of the expected Nuclear Magnetic Resonance (1H , ^{13}C , ^{19}F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of peer-reviewed, published experimental spectra for this specific molecule is not readily available, this guide synthesizes data from foundational spectroscopic principles and closely related structural analogs to present a robust, predictive spectroscopic profile. This serves as an authoritative reference for researchers in synthesis, quality control, and drug development.

Introduction and Molecular Structure

3-(Difluoromethoxy)phenylacetonitrile is an aromatic nitrile functionalized with a difluoromethoxy group. This unique combination of a reactive nitrile and a metabolically stable, lipophilic difluoromethoxy moiety makes it a desirable intermediate in the synthesis of novel

pharmaceutical agents and functional materials. The difluoromethoxy group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering modulated acidity, improved metabolic stability, and enhanced membrane permeability.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of such critical intermediates. This guide provides the foundational knowledge and detailed protocols required to perform and interpret these analyses with confidence.

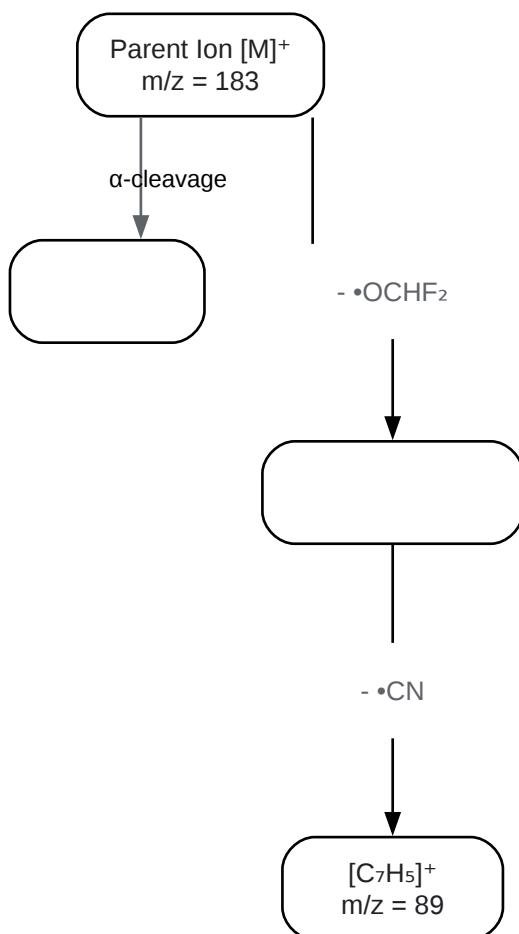
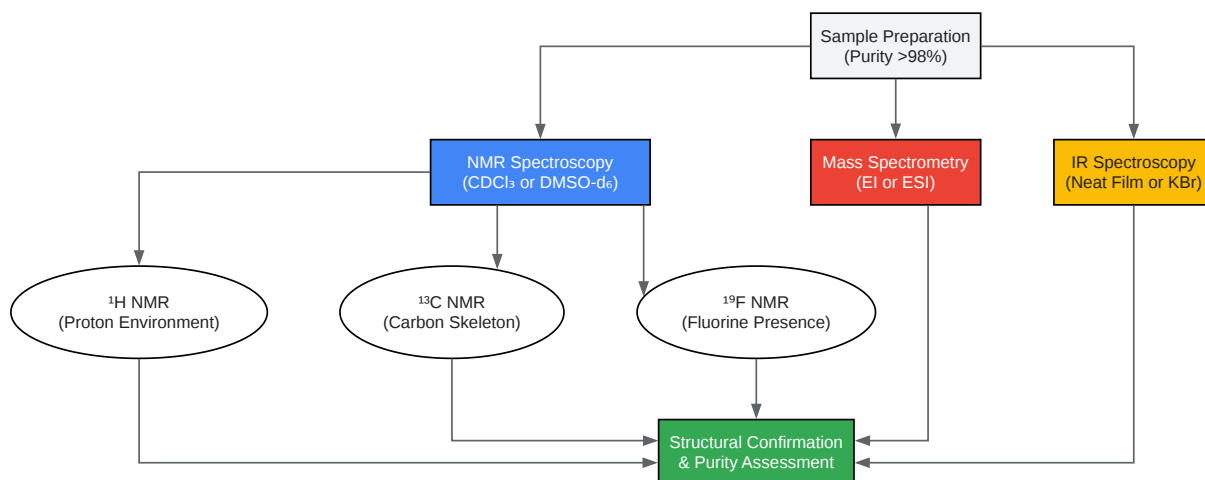


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Caption: Chemical structure and key identifiers of **3-(Difluoromethoxy)phenylacetonitrile**.

Spectroscopic Characterization Workflow

The comprehensive identification of **3-(Difluoromethoxy)phenylacetonitrile** relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. The logical workflow ensures that both the molecular framework and the specific functional groups are verified.



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